

# Technical Guide: Physicochemical Properties and Synthesis of 3-Methoxy-2-nitropyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxy-2-nitropyridine

Cat. No.: B1296613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **3-Methoxy-2-nitropyridine**, a key intermediate in the pharmaceutical and agrochemical industries. The document outlines its appearance, melting point with a discussion on reported value discrepancies, a standardized experimental protocol for melting point determination, and its common synthesis route.

## Physicochemical Properties

**3-Methoxy-2-nitropyridine** is an aromatic heterocyclic organic compound.<sup>[1]</sup> Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridine ring, imparts significant reactivity, making it a valuable building block in organic synthesis.<sup>[1][2][3]</sup>

### 1.1. Appearance

At room temperature, **3-Methoxy-2-nitropyridine** is a solid crystalline material.<sup>[1]</sup> Its color is most frequently reported as a yellow crystalline powder.<sup>[2][3]</sup> However, the color can range from white to pale yellow to light brown, and occasionally to green.

### 1.2. Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property used for identification and purity assessment.[4][5] For **3-Methoxy-2-nitropyridine**, various sources report slightly different melting point ranges. The most commonly cited range is 73-76 °C. The observed variations may be attributed to differences in sample purity or the specific methodology used for determination. A summary of reported melting points is presented in Table 1.

Table 1: Reported Melting Points for **3-Methoxy-2-nitropyridine**

| Melting Point Range (°C) | Source Type                                 |
|--------------------------|---------------------------------------------|
| 73-76                    | Chemical Supplier (Sigma-Aldrich, UCHEM)    |
| 72.0-76.0                | Chemical Supplier (Tokyo Chemical Industry) |
| 74                       | Chemical Supplier (Tokyo Chemical Industry) |
| 90.0-97.0                | Chemical Supplier (Chem-Impex)              |
| 44-48                    | Chemical Supplier (Pipzine Chemicals)       |

## Experimental Protocols

### 2.1. Standard Protocol for Melting Point Determination

This section details a general and widely accepted method for determining the melting point of a crystalline solid like **3-Methoxy-2-nitropyridine** using a capillary melting point apparatus.[4][5][6]

**Objective:** To determine the temperature range over which the solid sample transitions to a liquid. A narrow range (typically 0.5-1.0°C) is indicative of high purity.

**Materials:**

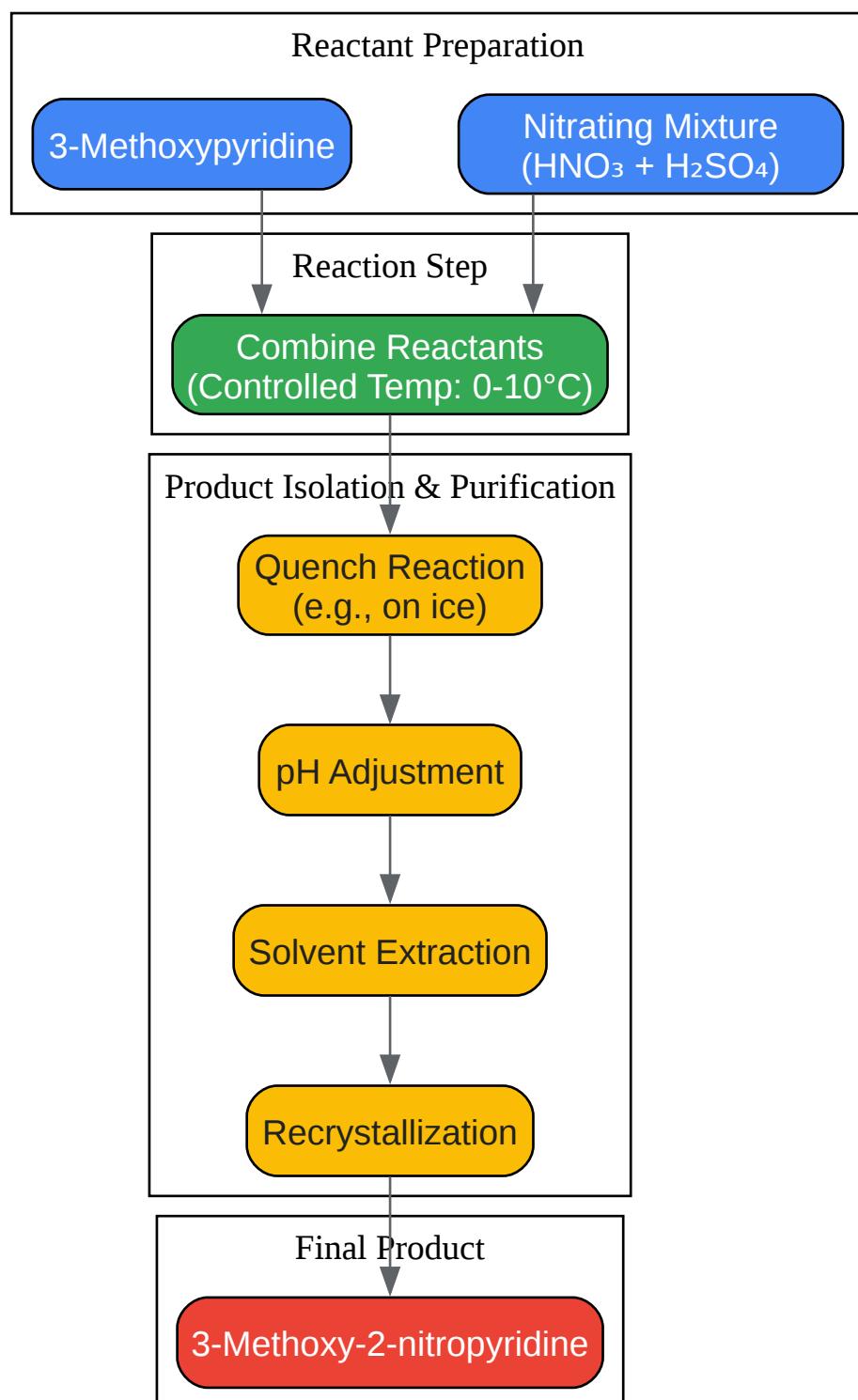
- **3-Methoxy-2-nitropyridine** sample (must be completely dry and finely powdered)[5]
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)

- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Place a small amount of the **3-Methoxy-2-nitropyridine** on a clean, dry surface. If the sample consists of coarse crystals, gently pulverize it into a fine powder using a mortar and pestle.[5][7]
- Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and tap it gently on a hard surface, or drop it through a long, narrow tube, to pack the solid into the sealed end.[7] The packed sample height should be approximately 2-3 mm.
- Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate.[6] This provides a rough estimate and saves time. A fresh sample must be used for the accurate determination.[7]
- Accurate Determination:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.
  - Decrease the heating rate significantly, to approximately 1-2°C per minute, as the melting point is approached. A slow heating rate is crucial for the thermometer reading to accurately reflect the sample's temperature at equilibrium.[7]
  - Record the temperature at which the first droplet of liquid appears (T1).
  - Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (T2).
  - The melting point is reported as the range T1-T2.

- Repeat: For accuracy, repeat the measurement with a fresh sample to ensure consistent results.


## Synthesis and Applications

### 3.1. Synthesis of **3-Methoxy-2-nitropyridine**

**3-Methoxy-2-nitropyridine** is a synthetic compound not known to occur naturally.<sup>[1]</sup> It is commonly prepared via the electrophilic aromatic substitution (nitration) of 3-methoxypyridine. <sup>[1]</sup> The methoxy group directs the incoming nitro group to the ortho position.

The general procedure involves reacting 3-methoxypyridine with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction temperature is carefully controlled, usually between 0°C and 10°C, to prevent over-nitration and decomposition of the starting material.<sup>[1]</sup> Following the reaction, the product is isolated through pH control, extraction, and purified by recrystallization.<sup>[1]</sup>

Below is a workflow diagram illustrating the key steps in the synthesis of **3-Methoxy-2-nitropyridine**.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Methoxy-2-nitropyridine**.

### 3.2. Applications in Research and Drug Development

**3-Methoxy-2-nitropyridine** is a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors.[2][3] Its functional groups allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, providing a route to introduce further functionalities.[2] It serves as a building block for creating biologically active compounds, including kinase inhibitors, antimicrobial agents, and compounds with anti-inflammatory and analgesic properties.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. mt.com [mt.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of 3-Methoxy-2-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296613#3-methoxy-2-nitropyridine-melting-point-and-appearance>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)